2-Bromo-4-(trifluoromethoxy)aniline
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-4-(trifluoromethoxy)aniline and related compounds involves several chemical processes. Ding Zhi-yuan (2011) outlined an improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline from 4-trifluoromethoxy aniline, achieving a high yield of 97% and purity over 99.5% (Ding, 2011). Another study by Jingjing Kong et al. (2017) developed a convenient method for preparing 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes from anilines, demonstrating the high potential of such compounds for further modifications (Kong et al., 2017).
Molecular Structure Analysis
The molecular structure and vibrational analysis of compounds similar to 2-Bromo-4-(trifluoromethoxy)aniline have been studied through experiments and theoretical calculations. B. Revathi et al. (2017) conducted an experimental and theoretical vibrational analysis, including hyperconjugation interactions and molecular electrostatic potential (MEP) surface analysis, which helps in understanding the effects of substituent positions on the molecular structure (Revathi et al., 2017).
Chemical Reactions and Properties
Several studies have focused on the chemical reactions involving 2-Bromo-4-(trifluoromethoxy)aniline derivatives. An example includes the work by Weidi Zeng et al. (2022), where 2-bromo-3,3,3-trifluoropropene was used in photocatalytic defluorinative reactions with N-aryl amino acids, showcasing the versatility of such compounds in organic synthesis (Zeng et al., 2022).
Physical Properties Analysis
The physical properties of 2-Bromo-4-(trifluoromethoxy)aniline derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various chemical processes. G. Yeap et al. (2012) investigated the liquid crystalline properties of anilines with different substituents, highlighting the influence of molecular structure on phase transition temperatures and mesomorphic properties (Yeap et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other substances, define the utility of 2-Bromo-4-(trifluoromethoxy)aniline in synthetic chemistry. The study by M. Staudt et al. (2022) presents a transition metal-free method for synthesizing meta-bromo- and meta-trifluoromethylanilines, demonstrating the compound's adaptability in forming anilines with challenging substitution patterns (Staudt et al., 2022).
Scientific Research Applications
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Synthesis of complex molecules : This compound can be used as a building block in the synthesis of various complex organic molecules . The specific molecules that can be synthesized depend on the other reagents and conditions used in the reaction.
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Preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene : These are specific examples of molecules that can be synthesized using 4-Bromo-2-(trifluoromethoxy)aniline .
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Heck cross-coupling reactions : While not directly related to “2-Bromo-4-(trifluoromethoxy)aniline”, its close relative “4-Bromoaniline” can serve as an aryl halide substrate in Heck cross-coupling reactions . It’s possible that “2-Bromo-4-(trifluoromethoxy)aniline” could be used in a similar manner.
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Synthesis of complex molecules : This compound can be used as a building block in the synthesis of various complex organic molecules . The specific molecules that can be synthesized depend on the other reagents and conditions used in the reaction.
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Preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene : These are specific examples of molecules that can be synthesized using 4-Bromo-2-(trifluoromethoxy)aniline .
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Heck cross-coupling reactions : While not directly related to “2-Bromo-4-(trifluoromethoxy)aniline”, its close relative “4-Bromoaniline” can serve as an aryl halide substrate in Heck cross-coupling reactions . It’s possible that “2-Bromo-4-(trifluoromethoxy)aniline” could be used in a similar manner.
Safety And Hazards
2-Bromo-4-(trifluoromethoxy)aniline is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only in well-ventilated areas .
properties
IUPAC Name |
2-bromo-4-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSTYHNIIDIBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350866 | |
Record name | 2-Bromo-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethoxy)aniline | |
CAS RN |
175278-17-8 | |
Record name | 2-Bromo-4-trifluoromethoxyaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175278-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-(trifluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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